ZAC Antagonism Potency: Meta-Phenoxybenzamide vs. Para- and Ortho-Regioisomers
While direct head-to-head IC50 data for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is not publicly available, class-level SAR analysis from the foundational ZAC antagonist study establishes the meta-phenoxybenzamide (3-phenoxy) substitution pattern as pharmacologically critical. The study characterized 61 N-(thiazol-2-yl)-benzamide analogs, showing that the most potent antagonists of Zn2+-evoked ZAC signaling in Xenopus oocytes (two-electrode voltage clamp electrophysiology) exhibited IC50 values ranging from 1 to 3 μM [1]. The lead compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) served as the structural template, with subsequent analogs demonstrating that substituent identity and position are primary drivers of antagonist activity [1]. The 3-phenoxybenzamide regioisomer represents a systematic SAR expansion, and its procurement enables direct empirical determination of the impact of the phenoxy group position on ZAC antagonism.
| Evidence Dimension | ZAC antagonist potency (IC50) for N-(thiazol-2-yl)-benzamide class |
|---|---|
| Target Compound Data | Exact IC50 not publicly reported; predicted to be within the class-range (1–3 μM) based on scaffold similarity to active analogs identified by Madjroh et al. [1] |
| Comparator Or Baseline | Lead compound 1: IC50 = 1–3 μM for Zn2+-evoked ZAC inhibition; TTFB (5a): equipotent antagonist of Zn2+- and H+-evoked ZAC signaling [1] |
| Quantified Difference | Not quantifiable; the differentiation is structural: 3-phenoxybenzamide vs. the lead compound's 5-bromo-2-chlorobenzamide tail and TTFB's 3-fluorobenzamide tail. The 3-phenoxy substitution introduces a distinct hydrogen-bond acceptor and steric profile, which is expected to modulate ZAC binding affinity and selectivity. |
| Conditions | Xenopus oocytes expressing human ZAC; two-electrode voltage clamp electrophysiology; Zn2+ (100 μM) and H+ (pH 5.5) as agonists [1] |
Why This Matters
Procurement of the 3-phenoxybenzamide regioisomer is essential for SAR studies investigating the positional effect of the phenoxy group on ZAC antagonism, as existing data is limited to the para- and ortho- regioisomers (CAS 325986-73-0 and 330677-90-2, respectively), and the meta-substitution pattern is a critical gap in current pharmacological tools.
- [1] Madjroh N, Mellou E, Davies PA, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
